Home > Products > Screening Compounds P107703 > 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea - 1795297-42-5

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea

Catalog Number: EVT-2977121
CAS Number: 1795297-42-5
Molecular Formula: C14H14ClN5O
Molecular Weight: 303.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea is a compound that combines an imidazo[1,2-b]pyrazole moiety with a chlorophenylurea group. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which is a significant area of research in drug development. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Source

The compound is identified by the CAS number 1795489-57-4, and its molecular formula is C13H15ClN4O. This compound has been synthesized and studied in various research contexts, particularly for its biological activity and potential therapeutic applications.

Classification

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea can be classified as a small-molecule inhibitor. It falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea typically involves multiple synthetic steps. A common route includes:

  1. Preparation of the Imidazo[1,2-b]pyrazole Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: Selective functionalization of the imidazo[1,2-b]pyrazole scaffold is performed using various reagents to introduce the ethyl and urea groups.
  3. Formation of the Urea Linkage: The urea bond is formed through the reaction of an amine with an isocyanate or an equivalent reagent.

Technical Details

The synthesis may involve the use of solvents like dimethylformamide or dimethyl sulfoxide under controlled temperature conditions to optimize yield and purity. Reaction monitoring can be achieved using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea features:

  • An imidazo[1,2-b]pyrazole ring system
  • An ethyl chain connected to the nitrogen atom of the imidazole
  • A chlorophenyl group attached to the urea nitrogen

Data

  • Molecular Formula: C13H15ClN4O
  • Molecular Weight: 276.74 g/mol
  • CAS Number: 1795489-57-4
Chemical Reactions Analysis

Reactions

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.
  • Reduction: Reduction reactions can modify existing functional groups within the molecule.
  • Substitution: Substitution reactions can occur at positions on the imidazo[1,2-b]pyrazole moiety or the chlorophenyl group.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require electrophiles and may be facilitated by catalysts.

Mechanism of Action

The mechanism of action for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea primarily involves its interaction with specific kinase targets:

  1. Binding to Kinase Active Sites: The compound binds to the ATP-binding site of kinases, inhibiting their activity.
  2. Blocking Signal Transduction Pathways: By inhibiting kinase activity, it disrupts downstream signaling pathways involved in cell proliferation and survival.

This mechanism underlies its potential therapeutic effects in cancer treatment and other diseases where kinases play a critical role.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity towards nucleophiles and electrophiles due to functional groups present in its structure.
Applications

Scientific Uses

The primary applications of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea include:

  • Drug Development: As a potential kinase inhibitor in cancer therapies.
  • Research Tool: Used in biochemical studies to understand kinase signaling pathways.

This compound exemplifies the ongoing research into small-molecule inhibitors that target specific proteins involved in disease processes, particularly in oncology.

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Approaches for Imidazo[1,2-b]pyrazole-Urea Hybrids

The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea (CAS 1795297-42-5, MW 303.75 g/mol, C₁₄H₁₄ClN₅O) follows a convergent multi-step strategy requiring precise reaction control [1]. The core imidazo[1,2-b]pyrazole is typically synthesized first via cyclocondensation reactions. A common approach utilizes 1,3-dipolar cycloadditions or iron-catalyzed routes starting from appropriately substituted hydrazines and diketones or their equivalents under controlled conditions to establish the bicyclic system [2] [5]. The ethyl linker is introduced either through nucleophilic substitution on a pre-formed imidazopyrazole bearing a halomethyl group or via Mitsunobu reaction using imidazopyrazole and 2-bromoethanol. The critical urea bond formation is achieved in the final step by reacting the 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine with 2-chlorophenyl isocyanate under anhydrous conditions in aprotic solvents like dichloromethane or THF at 0-25°C [1] [8]. This stepwise approach allows isolation and purification of intermediates, crucial for achieving the high purity (>95%) required for pharmaceutical intermediates.

Table 1: Representative Multi-Step Synthesis Protocol

StepStarting MaterialReaction ConditionsIntermediate/ProductTypical Yield
1Hydrazine derivative + 1,3-dicarbonyl compoundEtOH, reflux, 4-8 hImidazo[1,2-b]pyrazole core60-75%
2Imidazo[1,2-b]pyrazole + 1,2-dibromoethaneK₂CO₃, DMF, 80°C, 12 h1-(2-Bromoethyl)-1H-imidazo[1,2-b]pyrazole50-65%
3Bromoethyl intermediate + NaN₃DMF, 60°C, 8 h2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl azide70-85%
4Azidoethyl intermediate + PPh₃, H₂OTHF, rt, 3 h2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine90-95%
5Amine intermediate + 2-Chlorophenyl isocyanateDCM, 0°C to rt, 12 h1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea75-85%

Regioselective Functionalization Strategies at the Imidazo[1,2-b]pyrazole Core

Achieving regiocontrol during imidazo[1,2-b]pyrazole functionalization is paramount due to the presence of multiple potentially reactive sites (N1, C3, C5, C6). Electrophilic aromatic substitution (EAS) favors the electron-rich C5 position, allowing selective bromination or nitration [2] [10]. For example, bromination using NBS in DMF at 0°C provides 5-bromoimidazo[1,2-b]pyrazole with >90% regioselectivity. Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille) then enable diversification at C5 with aryl, heteroaryl, or alkenyl groups. Protecting group strategies are critical for N1 functionalization. Lithiation at C3 using strong bases like LDA at -78°C followed by quenching with electrophiles (aldehydes, alkyl halides) offers access to 3-substituted derivatives, though competing N-deprotonation requires careful optimization [6] [10]. Computational studies indicate that the C3 position exhibits the highest electron density in the π-excess system, explaining its preferential reactivity in EAS and metallation reactions. This regioselectivity is exploited to install key solubilizing groups (e.g., morpholine, piperazine) or pharmacophores before attaching the ethylurea sidechain.

Table 2: Regioselective Functionalization of Imidazo[1,2-b]pyrazole

Target PositionMethodKey Reagent/ConditionsRegioselectivity RatioCompatible Functional Groups
C5 (Electrophilic Substitution)BrominationNBS (1.0 eq), DMF, 0°C, 1h>20:1 (C5 vs C6)Br (for subsequent cross-coupling)
C5 (Cross-Coupling)Suzuki ReactionArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°CN/AAryl, Heteroaryl, Vinyl
C3 (Directed Deprotonation)Lithiation-Electrophilic QuenchLDA (1.1 eq), THF, -78°C; then R-X or RCHO10:1 (C3 vs others)Alkyl, Hydroxyalkyl, Aldehyde
N1 (Alkylation)Mitsunobu or SN2R-OH/PPh₃/DIAD or R-Br, K₂CO₃>99% N1 selectivityCH₂CH₂N₃, CH₂CH₂OTs, Alkyl chains

Microwave-Assisted and Solvent-Free Protocols for Urea Bond Formation

Conventional solution-phase urea coupling is often slow (8-24 h) and requires stoichiometric bases. Microwave irradiation significantly accelerates this step, reducing reaction times from hours to minutes while maintaining or improving yields. A representative protocol involves mixing 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine and 2-chlorophenyl isocyanate in dry toluene under microwave irradiation (100-150 W, 100-120°C, 15-30 minutes), achieving yields >85% with minimized side-product formation [2] [5]. Solvent-free mechanochemical approaches offer further sustainability advantages. Ball milling stoichiometric amounts of the amine and isocyanate at 25-30 Hz for 20-40 minutes provides near-quantitative conversion to the urea without solvents or catalysts, simplifying purification [3] [8]. Key parameters include frequency, milling time, and ball-to-powder ratio. These methods suppress common side reactions like symmetrical urea formation or isocyanate hydrolysis. Real-time reaction monitoring via in-situ Raman spectroscopy confirms complete consumption of the isocyanate within 15 minutes under optimized microwave conditions, demonstrating a 30% yield enhancement compared to conventional thermal methods.

Green Chemistry Approaches for Sustainable Synthesis of Heterocyclic-Urea Derivatives

Sustainable synthesis of this hybrid scaffold integrates multiple green principles. Catalytic systems replace stoichiometric reagents: Nano-ZnO efficiently catalyzes the initial pyrazole ring formation (yields >95%), while organocatalysts (e.g., DMAP) promote urea bond formation at low loadings (1-5 mol%) [5] [7]. Recyclable heterogeneous catalysts like silica-supported sulfonic acids facilitate key dehydrations or condensations. Biodegradable solvents (2-MeTHF, cyclopentyl methyl ether, ethanol) replace traditional halogenated or high-boiling polar aprotic solvents (DMF, NMP) in cyclocondensation and coupling steps [3]. Atom-economic reactions are prioritized, exemplified by the direct use of 2-chloroaniline with carbonyl diimidazole (CDI) to generate the required isocyanate in situ, avoiding hazardous phosgene derivatives. Life-cycle assessment (LCA) studies indicate these modifications reduce the overall process mass intensity (PMI) by 40-60% and E-factor by >50% compared to classical routes [7]. Crystallization-driven purification minimizes chromatographic separations, significantly reducing solvent waste. Single-crystal X-ray data confirms that urea derivatives synthesized via green routes maintain identical solid-state conformation (e.g., planar urea linkage, dihedral angles between aryl rings) to those from traditional methods [8].

Table 3: Green Chemistry Metrics Comparison for Urea Hybrid Synthesis

Synthetic ApproachPMI (kg/kg product)E-Factor (kg waste/kg product)Reaction Mass Efficiency (%)Energy Consumption (kJ/mol)Key Green Features
Conventional Multi-Step120-18085-12025-35850-1000None
Microwave Urea Formation90-11055-7040-50450-550Energy efficiency, Reduced time
Solvent-Free Mechanochemical25-4010-2075-85300-400Zero solvent, Minimal purification
Biocatalytic Steps50-7530-4560-70400-500Enzymes, Mild conditions
Full Green Route (Integrated)<40<10>90<350Renewable solvents, Catalytic, Waste minimization
  • 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea (CAS 1795297-42-5)
  • 1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3-chlorophenyl)urea (CAS 1428348-12-2)
  • 1-(4,5-disubstitutedpyrazol-1-yl)-ethanone
  • 3,5-diaryl pyrazole derivatives
  • 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes
  • N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline
  • 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives
  • 3-(1-benzofuran-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives
  • 7-(4-(methylsulfonyl)phenyl)-3-(5-(pyridin-3-yl)thiophen-2-yl)imidazo[1,2-a]pyridine

Properties

CAS Number

1795297-42-5

Product Name

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea

IUPAC Name

1-(2-chlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75

InChI

InChI=1S/C14H14ClN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21)

InChI Key

FIAGIURGAAGTRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.